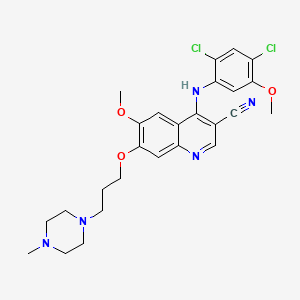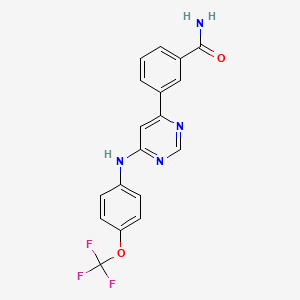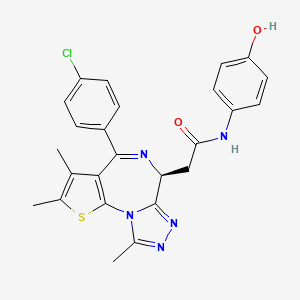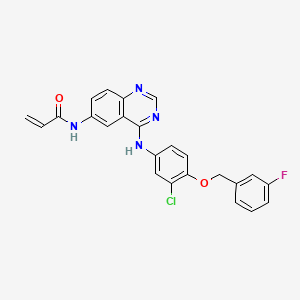
Alfacalcidol
Descripción general
Descripción
Alfacalcidol (or 1-hydroxycholecalciferol) is an analogue of vitamin D used for supplementation in humans and as a poultry feed additive . It has a weaker impact on calcium metabolism and parathyroid hormone levels than calcitriol, but significant effects on the immune system, including regulatory T cells . It helps absorb more calcium and phosphorus, which are minerals needed by the body to build strong bones and teeth .
Synthesis Analysis
This compound can be synthesized using engineered enzymes for the synthesis of pharmaceuticals . A modified synthesis of this compound via a key photochemical transformation of 1a-56-trans-Vitamin D3 has been reported . Also, Peroxygenase from Agrocybe aegerita was used as a catalyst to hydroxylate the C-H bond at the C-25 position of this compound and yielded the calcitriol in a single step .
Molecular Structure Analysis
The molecular formula of this compound is C27H44O2 . The molecular weight is 400.6 g/mol . The IUPAC name is (1 R ,3 S ,5 Z )-5- [ (2 E )-2- [ (1 R ,3 aS ,7 aR )-7 a -methyl-1- [ (2 R )-6-methylheptan-2-yl]-2,3,3 a ,5,6,7-hexahydro-1 H -inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol .
Chemical Reactions Analysis
The cardiovascular effect of this compound could be modulated by bone turnover status . The effect of this compound on time-series changes in calcium, phosphate, and intact PTH were similar across ALP subgroups .
Physical And Chemical Properties Analysis
This compound is a member of the class of D3 vitamins that is calciol in which the hydrogen at the 1alpha position is replaced by a hydroxy group . It is an active metabolite of cholecalciferol, which performs important functions in regulation of the calcium balance and the bone metabolism .
Aplicaciones Científicas De Investigación
Tratamiento de la hipocalcemia
Alfacalcidol se ha utilizado ampliamente desde 1981 como profármaco para la calcitriol en el tratamiento de la hipocalcemia . La hipocalcemia es una condición en la que no hay suficiente calcio en la sangre, y this compound ayuda a aumentar el nivel de calcio en el cuerpo.
Manejo de la insuficiencia renal crónica
La insuficiencia renal crónica es una condición médica de largo plazo en la que los riñones no funcionan de manera efectiva. This compound se utiliza en el manejo de esta condición para ayudar a regular los niveles de calcio y fósforo en el cuerpo .
Tratamiento del hipoparatiroidismo
El hipoparatiroidismo es una condición rara en la que las glándulas paratiroideas no producen suficiente hormona paratiroidea. Esto lleva a niveles bajos de calcio en la sangre. This compound se utiliza para tratar esta condición aumentando el nivel de calcio en la sangre .
Manejo de la osteoporosis
La osteoporosis es una condición que debilita los huesos, haciéndolos frágiles y más propensos a romperse. This compound se ha utilizado en el tratamiento de la osteoporosis para ayudar a aumentar la densidad y resistencia ósea .
Resultados cardiovasculares
Se ha investigado el efecto de this compound sobre los resultados cardiovasculares. Sin embargo, los resultados han sido inconclusos. En un estudio, this compound no afectó significativamente los resultados cardiovasculares independientemente del estado de recambio óseo .
Mejora de la potencia y función muscular
Un estudio investigó el efecto de la terapia diaria con this compound sobre la potencia muscular, la función muscular, el rendimiento del equilibrio y el miedo a las caídas . Los resultados mostraron que this compound podría potencialmente mejorar estos aspectos, aunque se necesita más investigación para confirmar estos hallazgos.
Tratamiento del hiperparatiroidismo secundario
El hiperparatiroidismo secundario es una condición en la que las glándulas paratiroideas se vuelven hiperactivas debido a niveles bajos de calcio en la sangre. This compound se ha utilizado en el tratamiento de esta condición para ayudar a regular los niveles de calcio .
Posible inmunidad antitumoral
Hay investigaciones en curso sobre los posibles efectos de la inmunidad antitumoral de this compound. Si bien los resultados aún no son concluyentes, esta representa un área prometedora de investigación futura .
Mecanismo De Acción
Target of Action
Alfacalcidol, a non-endogenous analogue of vitamin D, plays an essential function in calcium homeostasis and bone metabolism . It primarily targets the liver , where it is activated by the enzyme 25-hydroxylase, and then mediates its effects in the body, most importantly, the kidneys and bones .
Mode of Action
This compound is a prodrug of Vitamin D and is rapidly hydroxylated in the liver into calcitriol . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . Vitamin D exerts its action by influencing calcium homeostasis. It increases the intestinal absorption of calcium and phosphate .
Biochemical Pathways
This compound is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism . This conversion is crucial as it allows this compound to bypass the need for the second hydroxylation step in the kidney, which is often impaired in certain conditions such as chronic renal failure .
Pharmacokinetics
After administration, it is rapidly converted in the liver to its active form, 1,25-dihydroxyvitamin D . The pharmacological actions of this compound are more prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .
Result of Action
The primary result of this compound’s action is the management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia . By increasing the intestinal absorption of calcium and phosphate, it helps maintain calcium homeostasis .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in conditions like chronic renal failure, the kidneys’ capacity for 1α-hydroxylation is impaired, which can affect the production of endogenous 1,25-dihydroxyvitamin D and thus the effectiveness of this compound . Furthermore, this compound’s impact on calcium metabolism and parathyroid hormone levels can be weaker than calcitriol, but it has significant effects on the immune system, including regulatory T cells .
Safety and Hazards
Alfacalcidol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "Alfacalcidol can be synthesized through a multi-step process starting from ergosterol.", "Starting Materials": [ "Ergosterol", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Tetrahydrofuran", "Lithium aluminum hydride", "Methanesulfonic acid", "Triethylamine", "Acetic anhydride", "Chloroacetyl chloride", "Dimethylformamide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Ergosterol is dissolved in methanol and treated with hydrochloric acid to form a mixture of ergocalciferol and lumisterol.", "The mixture is then treated with sodium hydroxide to isomerize the ergocalciferol to cholecalciferol.", "The cholecalciferol is then oxidized with acetone and tetrahydrofuran to form 25-hydroxycholecalciferol.", "The 25-hydroxycholecalciferol is reduced with lithium aluminum hydride to form 1α,25-dihydroxycholecalciferol.", "The 1α,25-dihydroxycholecalciferol is then treated with methanesulfonic acid and triethylamine to form the corresponding methanesulfonate ester.", "The methanesulfonate ester is then reacted with acetic anhydride and chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form the corresponding chloroacetyl ester.", "Finally, the chloroacetyl ester is reduced with sodium borohydride in methanol to form alfacalcidol." ] } | |
Número CAS |
41294-56-8 |
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1 |
Clave InChI |
OFHCOWSQAMBJIW-JBMXBBQVSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Apariencia |
Solid powder |
melting_point |
136 °C |
Otros números CAS |
41294-56-8 |
Descripción física |
Solid |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
<1 mg/mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1 alpha-hydroxycholecalciferol 1 alpha-hydroxyvitamin D3 1-alpha-oxycholecalciferol 1-hydroxycholecalciferol 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer 1-hydroxycholecalciferol, aluminum salt 1alpha-OHD3 alfacalcidol AlfaD alphacalcidol Bondiol Eenalfadrie EinsAlpha Etalpha Oksidevit One-Alpha Un-Alfa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)


![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)




![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)

